5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one
CAS No.:
Cat. No.: VC16166628
Molecular Formula: C11H9ClN2OS2
Molecular Weight: 284.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2OS2 |
|---|---|
| Molecular Weight | 284.8 g/mol |
| IUPAC Name | 5-[(2-chlorophenyl)iminomethyl]-3-methyl-4-sulfanyl-1,3-thiazol-2-one |
| Standard InChI | InChI=1S/C11H9ClN2OS2/c1-14-10(16)9(17-11(14)15)6-13-8-5-3-2-4-7(8)12/h2-6,16H,1H3 |
| Standard InChI Key | FWKOGGCUWHWKHD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(SC1=O)C=NC2=CC=CC=C2Cl)S |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure integrates a thiazolidin-2-one ring system substituted at the 3-position with a methyl group and at the 4-position with a sulfanyl moiety. The 5-position features a (2-chloroanilino)methylene group, introducing planar rigidity through conjugation between the aromatic ring and the thiazolidinone core. The IUPAC name, 5-[(2-chlorophenyl)iminomethyl]-3-methyl-4-sulfanyl-1,3-thiazol-2-one, precisely reflects this arrangement.
Key Structural Features:
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Thiazolidinone Core: A five-membered ring containing nitrogen and sulfur atoms, known for its role in bioactive molecules.
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2-Chloroanilino Moiety: Introduces electron-withdrawing effects and steric bulk, influencing reactivity and intermolecular interactions.
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Methyl and Sulfanyl Substituents: Modulate electronic distribution and solubility properties.
Spectroscopic Characterization
While specific spectral data for this compound remain unpublished, analogous thiazolidinone derivatives exhibit characteristic NMR signals. For example, in related structures, the methyl group typically resonates near δ 3.5–4.0 ppm in NMR, while aromatic protons from the chloro-substituted phenyl group appear between δ 7.2–7.6 ppm . The sulfanyl group’s proton often appears as a broad singlet due to exchange processes.
Synthesis and Preparation
General Synthetic Strategies
The synthesis of 5-((2-chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one likely follows established routes for thiazolidinone derivatives. A plausible pathway involves:
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Formation of the Thiazolidinone Core: Condensation of methylamine with carbon disulfide and chloroacetic acid to generate 3-methyl-4-thioxo-thiazolidin-2-one.
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Mannich Reaction: Introduction of the (2-chloroanilino)methylene group via reaction with 2-chloroaniline and formaldehyde under acidic conditions.
This approach mirrors methods used for structurally similar compounds, where acid chlorides react with benzylidene derivatives of thiazolidinones to form conjugated systems .
Optimization Challenges:
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Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction stoichiometry and temperature.
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Purification: The compound’s limited solubility in common organic solvents necessitates crystallization from polar aprotic solvents like DMF-water mixtures .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s limited aqueous solubility aligns with its hydrophobic substituents, suggesting formulation challenges for biological testing.
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